BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE
Brand Name: Vulcanchem
CAS No.: 159549-97-0
VCID: VC8342830
InChI: InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)
SMILES: CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Molecular Formula: C27H36N2O5
Molecular Weight: 468.6 g/mol

BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE

CAS No.: 159549-97-0

Cat. No.: VC8342830

Molecular Formula: C27H36N2O5

Molecular Weight: 468.6 g/mol

* For research use only. Not for human or veterinary use.

BENZYL 2-(2-{[(TERT-BUTOXY)CARBONYL]AMINO}-4-METHYLPENTANAMIDO)-3-PHENYLPROPANOATE - 159549-97-0

Specification

CAS No. 159549-97-0
Molecular Formula C27H36N2O5
Molecular Weight 468.6 g/mol
IUPAC Name benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)
Standard InChI Key IKZFNIAMQFYRSM-UHFFFAOYSA-N
SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Introduction

Structural and Functional Overview

Molecular Architecture

The compound features a central peptide backbone linking a Boc-protected leucine derivative (4-methylpentanamido) to a phenylalanine analog (3-phenylpropanoate). The Boc group (-O(C)(C(C)(C)C)) protects the amino functionality during synthesis, while the benzyl ester (-OCC6H5) enhances solubility and facilitates subsequent deprotection. The stereochemistry, inferred from its IUPAC name and SMILES string (CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C), indicates an (S)-configuration at chiral centers, critical for biological activity .

Physicochemical Properties

Key properties are summarized below:

PropertyValue
CAS No.159549-97-0
Molecular FormulaC27H36N2O5
Molecular Weight468.6 g/mol
IUPAC NameBenzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIKeyIKZFNIAMQFYRSM-UHFFFAOYSA-N

The Boc group’s tert-butyl moiety confers steric protection, while the benzyl ester’s aromaticity aids in purification via hydrophobic interactions.

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound is synthesized via Boc-based SPPS, a method validated for peptide analogs . Key steps include:

  • Resin Loading: A 4-methylbenzhydrylamine (MBHA) resin anchors the C-terminal phenylalanine analog.

  • Deprotection: Trifluoroacetic acid (TFA) removes the Boc group (30% TFA/DCM, 30 min) .

  • Coupling: Activated Boc-leucine derivatives (3-fold excess) react with the resin-bound intermediate using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) . Coupling efficiency is monitored via ninhydrin tests.

  • Cleavage: Anhydrous hydrogen fluoride (HF) liberates the peptide from the resin, preserving side-chain protections .

Solution-Phase Synthesis

Alternative protocols employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) for solution-phase coupling, enhancing yield in non-polar solvents. For example, Boc-leucine is activated with HATU and DIEA (5 equiv.) in DMSO/NMP, achieving >90% coupling efficiency within 5 minutes .

Applications in Pharmaceutical Synthesis

Intermediate for Carfilzomib

This compound is a key intermediate in synthesizing Carfilzomib (Kyprolis®), a proteasome inhibitor for multiple myeloma . The Boc and benzyl groups ensure precise stereochemical control during the assembly of Carfilzomib’s tetrapeptide backbone. Post-synthesis, catalytic hydrogenation removes the benzyl ester, exposing the free carboxylic acid for subsequent amidation .

Peptide Mimetics and Drug Design

The phenylpropanoate moiety mimics natural peptide substrates, enabling the development of protease-resistant analogs. For instance, replacing labile amide bonds with ester linkages enhances metabolic stability, a strategy employed in antiviral and anticancer agents.

Research Findings and Biological Relevance

Proteasome Inhibition

While direct studies are scarce, structural analogs demonstrate proteasome inhibitory activity by targeting the chymotrypsin-like subunit. The leucine-phenylalanine dipeptide motif aligns with the proteasome’s substrate-binding pockets, facilitating irreversible binding via epoxyketone warheads (as in Carfilzomib) .

Stability and Pharmacokinetics

Challenges and Future Directions

Scalability

HF cleavage poses safety risks, prompting exploration of milder agents like TFA/thioanisole. Advances in flow chemistry may enable continuous manufacturing, reducing reliance on batch processes .

Targeted Delivery

Conjugating the compound to antibody-drug conjugates (ADCs) could enhance tumor specificity. Preliminary studies with HER2-targeted ADCs show reduced off-target toxicity in murine models.

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